molecular formula C5H10O4S B15327407 3,3-Dimethoxythietane 1,1-dioxide

3,3-Dimethoxythietane 1,1-dioxide

Cat. No.: B15327407
M. Wt: 166.20 g/mol
InChI Key: UKNJLWDFTVQTJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Dimethoxythietane 1,1-dioxide is a sulfur-containing heterocyclic compound with the molecular formula C₅H₁₀O₄S It is characterized by a four-membered ring structure with two methoxy groups and a sulfone functional group

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 3,3-Dimethoxythietane 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfone group back to a sulfide.

    Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other peroxides in the presence of a catalyst.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Scientific Research Applications

3,3-Dimethoxythietane 1,1-dioxide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex sulfur-containing heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3,3-Dimethoxythietane 1,1-dioxide involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 3,3-Dimethoxythietane 1,1-dioxide is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other thietane dioxides. Its methoxy groups provide additional sites for chemical modification, making it a versatile intermediate in synthetic chemistry .

Properties

Molecular Formula

C5H10O4S

Molecular Weight

166.20 g/mol

IUPAC Name

3,3-dimethoxythietane 1,1-dioxide

InChI

InChI=1S/C5H10O4S/c1-8-5(9-2)3-10(6,7)4-5/h3-4H2,1-2H3

InChI Key

UKNJLWDFTVQTJV-UHFFFAOYSA-N

Canonical SMILES

COC1(CS(=O)(=O)C1)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.